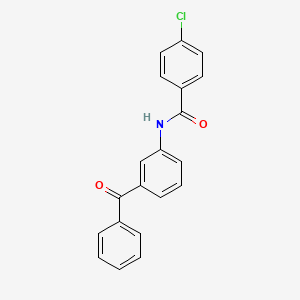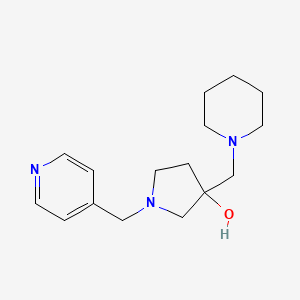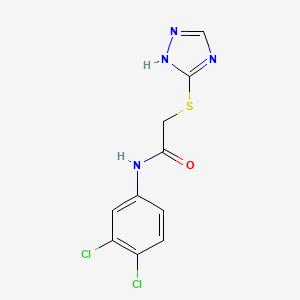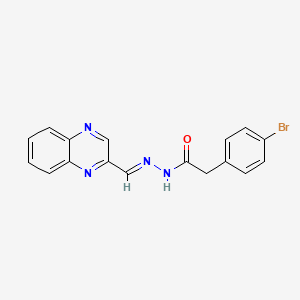
N-(3-benzoylphenyl)-4-chlorobenzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(3-Benzoylphenyl)-4-chlorobenzamide and related compounds often involves one-pot synthesis methods. These methods provide advantages like excellent yields, short reaction times, and high purity. An example is the synthesis of N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide under base conditions (Kobkeatthawin et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like 1H-NMR, FT-IR, UV-Vis spectroscopy, and X-ray diffraction. These compounds typically feature V-shaped molecules with substituted benzene rings forming dihedral angles, contributing to their unique properties (Kobkeatthawin et al., 2017).
Chemical Reactions and Properties
N-(3-Benzoylphenyl)-4-chlorobenzamide derivatives often show potential for various biological activities. For example, certain derivatives have been identified as inhibitors of CCR2 and CCR9 receptor functions, highlighting their biological significance (Valkonen et al., 2008).
Physical Properties Analysis
The physical properties of N-(3-Benzoylphenyl)-4-chlorobenzamide, such as crystal packing and molecular interactions, can be analyzed through crystallography. These properties are influenced by various intermolecular interactions like hydrogen bonding and π-π interactions (Kobkeatthawin et al., 2017).
Chemical Properties Analysis
Chemically, compounds like N-(3-Benzoylphenyl)-4-chlorobenzamide often feature intramolecular hydrogen bonds and specific angles between molecular planes. These characteristics play a significant role in defining their chemical reactivity and potential applications in various fields (Valkonen et al., 2008).
Aplicaciones Científicas De Investigación
Herbicidal Activity
- N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound structurally related to N-(3-benzoylphenyl)-4-chlorobenzamide, has been identified as a potent herbicide effective against both annual and perennial grasses. This suggests potential agricultural applications for related benzamide derivatives in controlling unwanted vegetation in crops, forage legumes, and turf grasses (K. Viste, A. J. Cirovetti, B. Horrom, 1970).
Synthesis and Biological Screening
- Research into the synthesis of novel benzenesulfonamide derivatives, including reactions with N-(4-acetylphenyl)benzene sulphonamide, has led to the discovery of compounds with significant in vitro antitumor activity. This highlights the potential for developing new therapeutic agents based on benzamide scaffolds for cancer treatment (Asmaa M. Fahim, Mona A. Shalaby, 2019).
Mitosis Inhibition in Plant Cells
- A series of N-(1,1-dimethylpropynyl) benzamide derivatives have been shown to inhibit mitosis in plant cells at low concentrations, pointing to their potential use in studying cell division and developing novel herbicides (G. Merlin, F. Nurit, P. Ravanel, J. Bastide, C. Coste, M. Tissut, 1987).
Antimicrobial Compound Degradation
- The degradation of 4-chloro-3,5-dimethylphenol, a compound structurally related to N-(3-benzoylphenyl)-4-chlorobenzamide, has been studied using advanced oxidation processes. This research is relevant to the environmental sciences, particularly in the treatment of wastewater and the mitigation of antimicrobial compounds in aquatic environments (Wei Li, Hongguang Guo, Chengjin Wang, Yongli Zhang, Xin Cheng, Jingquan Wang, Bo Yang, Erdeng Du, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-benzoylphenyl)-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO2/c21-17-11-9-15(10-12-17)20(24)22-18-8-4-7-16(13-18)19(23)14-5-2-1-3-6-14/h1-13H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCGCWMCABAZPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzamido)-benzophenone | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5540662.png)
![4-[(4-bromobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5540668.png)
![9-(5-acetylpyridin-2-yl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540675.png)
![(4aS*,7aR*)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540679.png)

![4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]thiomorpholine](/img/structure/B5540688.png)
![1-{4-[4-(1-naphthylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5540698.png)
![2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5540707.png)
![2-[({1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5540712.png)

![1-methyl-2-[5-(1-piperidinylmethyl)-2-furyl]-1H-benzimidazole](/img/structure/B5540729.png)

![(1S*,5R*)-3-(1-benzofuran-2-ylmethyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5540742.png)
![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(2-furoyl)-3-pyrrolidinyl]methanol](/img/structure/B5540753.png)